[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester

Catalog No.
S8068713
CAS No.
120564-73-0
M.F
C13H12N6O2
M. Wt
284.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid...

CAS Number

120564-73-0

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester

IUPAC Name

ethyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C13H12N6O2/c1-2-21-12(20)9-7-16-13-17-11(18-19(13)10(9)14)8-3-5-15-6-4-8/h3-7H,2,14H2,1H3

InChI Key

AMHAYPKQEGUUHP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N

The compound [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester is a nitrogen-containing heterocyclic compound that combines a triazole and pyrimidine moiety. Its molecular formula is C13H12N6O2C_{13}H_{12}N_6O_2, and it has a molecular weight of approximately 284.28 g/mol . This compound features a carboxylic acid group, an ethyl ester, and an amino group, which contribute to its chemical reactivity and biological activity.

The chemical reactivity of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives typically involves:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Cyclization reactions: The presence of the triazole and pyrimidine rings allows for potential cyclization under certain conditions, leading to the formation of more complex structures.

Compounds related to [1,2,4]Triazolo[1,5-a]pyrimidine have shown significant biological activities. For example:

  • Antimicrobial activity: Certain derivatives have been screened for their ability to inhibit the growth of bacteria such as Mycobacterium tuberculosis, with some exhibiting high potency at low concentrations .
  • Anticancer properties: Research indicates that similar compounds may possess anticancer activities due to their ability to interfere with cellular processes.
  • Anti-inflammatory effects: Some studies suggest potential anti-inflammatory properties linked to the structural features of these compounds.

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives typically involves:

  • Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Carboxylation: Introducing the carboxylic acid functionality can be done via carbon dioxide insertion into existing functional groups or through direct substitution methods.
  • Esterification: The final step often involves reacting the carboxylic acid with an alcohol (such as ethanol) in the presence of acid catalysts to yield the ethyl ester.

The applications of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives include:

  • Pharmaceuticals: These compounds are being explored for their potential use as antimicrobial agents and in cancer therapy.
  • Agricultural chemicals: Some derivatives may serve as pesticides or herbicides due to their biological activity against plant pathogens.
  • Material sciences: The unique properties of these compounds may also find applications in developing new materials or catalysts.

Interaction studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidine derivatives can interact with various biological targets:

  • Enzyme inhibition: Many derivatives inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor binding: Some compounds show affinity for certain receptors in biological systems, influencing signaling pathways.

Several compounds share structural similarities with [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7-amino-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidC7H7N5O2SC_7H_7N_5O_2SContains a methylsulfanyl group
7-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidC8H8N4O2C_8H_8N_4O_2Ethyl substitution at position 7
7-amino-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidC8H9N5O2C_8H_9N_5O_2Ethyl group at position 5

Uniqueness

The unique combination of a pyridine moiety with the triazole-pyrimidine framework in [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid allows for diverse interactions and enhanced biological activity compared to its analogs. Its specific amino and ethyl ester functionalities also contribute to its distinct chemical behavior and potential applications in medicinal chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

284.10217365 g/mol

Monoisotopic Mass

284.10217365 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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